molecular formula C6H9BrN2S B14846110 5-Bromo-2-(methylethylamino)thiazole

5-Bromo-2-(methylethylamino)thiazole

Cat. No.: B14846110
M. Wt: 221.12 g/mol
InChI Key: OIDQQVUTHWJHEY-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylethylamino)thiazole is a brominated thiazole derivative featuring a methylethylamino (-NH-CH(CH₃)₂) substituent at the 2-position and a bromine atom at the 5-position of the thiazole ring. While direct references to this compound are absent in the provided evidence, its structural analogs and synthesis pathways can be inferred from related studies. Thiazoles are heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity .

Properties

Molecular Formula

C6H9BrN2S

Molecular Weight

221.12 g/mol

IUPAC Name

5-bromo-N-ethyl-N-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C6H9BrN2S/c1-3-9(2)6-8-4-5(7)10-6/h4H,3H2,1-2H3

InChI Key

OIDQQVUTHWJHEY-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NC=C(S1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(methylethylamino)thiazole typically involves the bromination of thiazole derivatives. One common method is the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . This process ensures the selective bromination at the desired position on the thiazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methylethylamino)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-(methylethylamino)thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylethylamino)thiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituent (Position 2) Substituent (Position 5) Molecular Weight (g/mol) Notable Properties/Activities Source Evidence
5-Bromo-2-(methylethylamino)thiazole* Methylethylamino Bromo 222.13 Hypothesized intermediate for synthesis (Inferred)
2-Amino-5-bromo-4-methylthiazole Amino Bromo 207.08 High structural similarity; used in drug synthesis
5-Bromo-4-(trifluoromethyl)thiazol-2-amine Amino Bromo, Trifluoromethyl 245.08 Enhanced electronegativity; agrochemical potential
5-Bromo-2-(3-fluorophenyl)thiazole 3-Fluorophenyl Bromo 258.10 Potential antiviral/anti-inflammatory activity
5-Bromo-2-(tert-butyldimethylsilyl)-4-methylthiazole tert-Butyldimethylsilyl Bromo 292.31 Used in organometallic synthesis

Key Observations :

  • Substituent Diversity: Position 2 substituents range from simple amino groups (e.g., 2-Amino-5-bromo-4-methylthiazole) to bulky silyl groups (e.g., tert-butyldimethylsilyl in ). The methylethylamino group in the target compound offers moderate steric bulk compared to aryl or silyl groups.
  • Bromine Reactivity: Bromine at position 5 is a common feature, enabling substitution reactions. For example, 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole undergoes bromine substitution with secondary amines , suggesting similar reactivity for this compound.

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity: The methylethylamino group may enhance solubility compared to aryl-substituted analogs (e.g., 5-Bromo-2-(3-fluorophenyl)thiazole) but reduce it relative to amino-substituted derivatives.

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